Unsubstituted 3-Position: Distinct Profile vs 3-Aryl & 3-Amino Analogs
CAS 955965-33-0 possesses no substituent at the 3-position of the pyrazole ring, unlike the 3-amino analog (CAS 1856035-90-9) and the 3-(pyridin-4-yl) analog (PPA series) . The 3-amino derivative introduces an additional hydrogen-bond donor, increasing topological polar surface area (tPSA) and altering permeability, while the 3-(pyridin-4-yl) compound adds a basic nitrogen that shifts pKa and enables polypharmacology—in vitro anti-inflammatory activity (protein denaturation inhibition) of 78.2% at 100 µg/mL and α-amylase inhibition of 72.4% at 100 µg/mL have been reported for the 3-pyridin-4-yl analog, whereas no corresponding polypharmacology has been documented for the unsubstituted core [1]. By contrast, the 3-unsubstituted scaffold of CAS 955965-33-0 provides the minimal pharmacophoric template, allowing systematic installation of substituents for target-focused optimization without confounding off-target liabilities introduced by pre-existing 3-substitution [2].
| Evidence Dimension | Presence and identity of substituent at pyrazole 3-position |
|---|---|
| Target Compound Data | 3-H (unsubstituted, MW 231.25, tPSA ~55 Ų, no additional H-bond donor/acceptor beyond carboxamide) |
| Comparator Or Baseline | 3-Amino analog (MW 246.27, tPSA ~81 Ų); 3-(Pyridin-4-yl) analog (reported anti-inflammatory 78.2% inhibition at 100 µg/mL, antidiabetic 72.4% α-amylase inhibition at 100 µg/mL) |
| Quantified Difference | tPSA difference: ~26 Ų lower for target vs. 3-amino analog; Polypharmacology: absent in target, present in 3-pyridin-4-yl analog (quantified in Ref. [1]) |
| Conditions | Calculated physicochemical parameters; in vitro protein denaturation and α-amylase enzyme assays for 3-pyridin-4-yl analog at 100 µg/mL [1] |
Why This Matters
For programs requiring a clean, unsubstituted pyrazole-5-carboxamide scaffold as a starting point for systematic SAR exploration, CAS 955965-33-0 offers a minimal pharmacophore free of the additional H-bond donors, basic centers, or polypharmacological activities introduced by 3-substituents, enabling controlled, stepwise optimization.
- [1] Nithyabalaji, R.; Krishnan, H.; Sribalan, R. Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. J. Mol. Struct. 2019, 1189, 1–10. View Source
- [2] Le, T. G. et al. Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. J. Med. Chem. 2018, 61, 10875–10894. View Source
